

Comparative Analysis of Ocifisertib Fumarate Off-Target Profiles

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the off-target profiles of **Ocifisertib Fumarate** (CFI-400945), a potent Polo-like kinase 4 (PLK4) inhibitor, against other kinase inhibitors. The aim is to offer an objective overview supported by experimental data to aid in research and development decisions.

Introduction

Ocifisertib Fumarate is a first-in-class, orally bioavailable inhibitor of PLK4, a serine/threonine kinase that plays a crucial role in centriole duplication and mitotic progression.[1][2] While highly potent against its primary target, understanding its off-target activity is critical for predicting potential therapeutic windows and side effects. This guide compares the kinase selectivity of **Ocifisertib Fumarate** with other inhibitors targeting PLK4 or related pathways, including the highly selective PLK4 inhibitor Centrinone, the multi-kinase inhibitor Rigosertib, and the PLK1 inhibitor Volasertib.

Off-Target Profile Comparison

The following tables summarize the known on-target and off-target activities of **Ocifisertib Fumarate** and selected comparator compounds. Data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values where available.

Table 1: Profile of Ocifisertib Fumarate (CFI-400945)



Target	IC50 (nM)	Ki (nM)	Notes
PLK4	2.8	0.26	Primary Target
TRKA	6	-	Off-target
TRKB	9	-	Off-target
TIE2/TEK	22	-	Off-target
AURKB	98	-	Off-target
AURKA	140	-	Off-target
ABL	<100	-	Off-target
вмх	<100	-	Off-target
FGFR1	<100	-	Off-target
FGFR2	<100	-	Off-target
ROS	<100	-	Off-target

A radiometric assay screen of 290 kinases indicated that only 10 were inhibited by more than 50% by **Ocifisertib Fumarate**.[2][3]

Table 2: Profile of Comparator Kinase Inhibitors

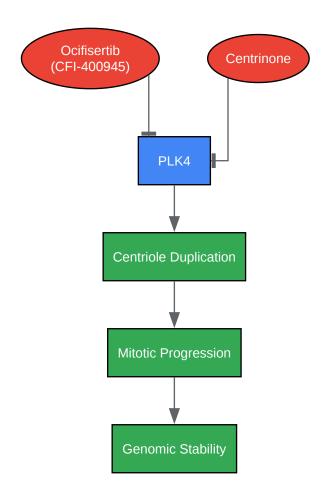


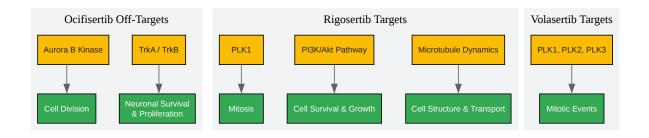
Compound	Primary Target(s)	Key Off- Targets	IC50 / Ki (nM)	Notes
Centrinone	PLK4	Aurora A, Aurora B	Ki: 0.16 (PLK4), 171 (Aurora A), 436.76 (Aurora B)	Highly selective for PLK4, with over 1000-fold selectivity against Aurora kinases.[4][5][6]
Rigosertib	PLK1, PI3K/Akt pathway, Microtubule dynamics	PLK2, PDGFR, Flt1, BCR-ABL, Fyn, Src, CDK1	IC50: 9 (PLK1), 18-260 for various off- targets	A multi-kinase inhibitor with a broad spectrum of activity.[7][8][9]
Volasertib	PLK1	PLK2, PLK3	IC50: 0.87 (PLK1), 5 (PLK2), 56 (PLK3)	Potent PLK1 inhibitor with some activity against other PLK family members.[10] [11]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the primary signaling pathways of the kinases discussed, providing context for the on-target and off-target effects of these inhibitors.









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